1,6-Naphthyridin-4-OL

Descripción general

Descripción

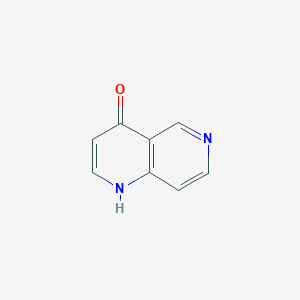

1,6-Naphthyridin-4-OL: is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused-ring system consisting of two pyridine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-4-OL can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridine with β-ketoesters, followed by cyclization and oxidation steps. Another method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions, leading to the formation of the naphthyridine core.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthetic routes that are optimized for high yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient production. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

1,6-Naphthyridin-4-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include naphthyridine N-oxides, dihydro-naphthyridines, and various substituted naphthyridines, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Biomedical Applications

1,6-Naphthyridin-4-OL and its derivatives have been studied for multiple biomedical applications:

Antitumor Activity

Research indicates that 1,6-naphthyridin derivatives exhibit significant antitumor properties. For instance, studies have identified specific derivatives that act as potent inhibitors of fibroblast growth factor receptor 4 (FGFR4), which is crucial in the progression of hepatocellular carcinoma (HCC). One such derivative demonstrated remarkable antitumor efficacy in xenograft models while maintaining favorable pharmacokinetic properties .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent, with studies highlighting its effectiveness against various bacterial and fungal strains. The structural modifications of this compound can lead to enhanced activity against resistant pathogens .

Cardiovascular Applications

Certain derivatives of this compound have been classified as antihypertensive agents. These compounds target angiotensin II receptors, which play a critical role in regulating blood pressure .

Case Studies and Research Findings

A summary of notable case studies involving this compound includes:

Mecanismo De Acción

The mechanism of action of 1,6-Naphthyridin-4-OL involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation. The compound can also interact with DNA and proteins, leading to the disruption of essential cellular processes .

Comparación Con Compuestos Similares

1,6-Naphthyridin-4-OL can be compared with other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, their biological activities and applications can vary significantly. For example, 1,8-naphthyridine is known for its use in antibacterial agents like gemifloxacin, whereas this compound is more extensively studied for its anticancer properties .

List of Similar Compounds

- 1,5-Naphthyridine

- 1,8-Naphthyridine

- Pyrido[2,3-d]pyrimidine

- Pyrido[3,4-d]pyrimidine

These compounds, while structurally related, exhibit unique properties and applications that distinguish them from this compound .

Actividad Biológica

1,6-Naphthyridin-4-OL is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Antiviral : Shows potential in inhibiting viral replication.

- Antiproliferative : Demonstrates activity against cancer cell lines.

- Anti-inflammatory : Modulates inflammatory pathways.

- Antioxidant : Protects cells from oxidative stress.

These activities make it a valuable compound for further investigation in medicinal chemistry and drug development.

Target Interactions

The biological effects of this compound are mediated through interactions with multiple cellular targets. It is believed to influence several biochemical pathways associated with:

- Cancer progression

- HIV infection

- Microbial infections

- Inflammatory responses

- Oxidative stress management

Biochemical Pathways

The compound is thought to induce molecular changes that lead to:

- Cell cycle arrest in cancer cells

- Inhibition of viral entry and replication

- Reduction of pro-inflammatory cytokines

Anticancer Activity

Research indicates that this compound has significant antiproliferative effects on various cancer cell lines. In vitro studies have shown:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These results suggest that the compound may serve as a lead for the development of new anticancer agents.

Antimicrobial and Antiviral Properties

This compound has been evaluated for its antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Influenza virus | IC50 = 25 µM |

These findings highlight its potential as a therapeutic agent against both bacterial infections and viral diseases.

Study on Anticancer Efficacy

In a study published in Drug Discoveries & Therapeutics, researchers investigated the efficacy of this compound in mouse models of cancer. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size:

| Treatment Group | Tumor Volume Reduction (%) | Reference |

|---|---|---|

| Control | - | |

| Low Dose (10 mg/kg) | 30 | |

| High Dose (50 mg/kg) | 70 |

The results indicated that higher doses significantly enhance anticancer effects.

Antiviral Activity Assessment

A study focused on the antiviral properties of the compound demonstrated its ability to inhibit HIV replication in vitro. The results showed a substantial decrease in viral load:

This suggests that this compound could be further explored as an antiviral agent.

Propiedades

IUPAC Name |

1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLDCLHOLPDVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-01-9 | |

| Record name | 1,4-dihydro-1,6-naphthyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.